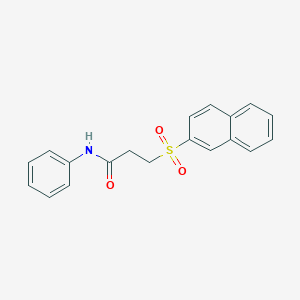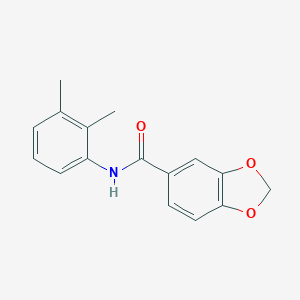![molecular formula C12H11NO4 B270356 (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)
(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione, also known as HECMD, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HECMD belongs to the family of chromene derivatives and has been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
作用机制
The exact mechanism of action of (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione is not fully understood. However, several studies have suggested that (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione exerts its biological activities through the modulation of various signaling pathways. For example, (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell proliferation and survival (5). (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has also been reported to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the cellular defense against oxidative stress (6).
Biochemical and Physiological Effects:
(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has been reported to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and -9 and downregulating anti-apoptotic proteins (7). (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs) (8). In addition, (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and inhibit the activity of COX-2 and iNOS enzymes, which are involved in the production of inflammatory mediators (9). Moreover, (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce the levels of reactive oxygen species (ROS) (10).
实验室实验的优点和局限性
One of the major advantages of (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione is its broad spectrum of biological activities, which makes it a potential candidate for the development of multi-targeted drugs. Moreover, (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has been reported to possess low toxicity, which is a desirable property for a potential drug candidate. However, the synthesis of (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione is a multi-step process, which may limit its availability and increase the cost of production. In addition, the exact mechanism of action of (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione is not fully understood, which may hinder its further development as a drug candidate.
未来方向
For (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione research include the elucidation of its exact mechanism of action, evaluation of its efficacy in in vivo models, investigation of its potential synergistic effects with other chemotherapeutic agents, development of novel drug delivery systems, and exploration of its structure-activity relationship.
合成方法
(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione can be synthesized through a multi-step process starting with the reaction of 4-hydroxycoumarin with ethyl acetoacetate in the presence of a base to form 4-methylchromen-2-one. This intermediate is then reacted with hydroxylamine hydrochloride to yield the corresponding oxime. Finally, the oxime is treated with acetic anhydride to obtain (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione (1).
科学研究应用
(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells (2). (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes (3). Moreover, (8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress (4).
属性
产品名称 |
(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione |
|---|---|
分子式 |
C12H11NO4 |
分子量 |
233.22 g/mol |
IUPAC 名称 |
(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione |
InChI |
InChI=1S/C12H11NO4/c1-6-5-10(15)17-12-8(6)3-4-9(14)11(12)7(2)13-16/h3-5,13,16H,1-2H3/b11-7+ |
InChI 键 |
CAASAYZXHQBUAR-YRNVUSSQSA-N |
手性 SMILES |
CC1=CC(=O)OC\2=C1C=CC(=O)/C2=C(/C)\NO |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=O)C2=C(C)NO |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=O)C2=C(C)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)

![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)



![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)

